molecular formula C23H47BrS B14249621 1-[(11-Bromoundecyl)sulfanyl]dodecane CAS No. 361484-08-4

1-[(11-Bromoundecyl)sulfanyl]dodecane

Cat. No.: B14249621
CAS No.: 361484-08-4
M. Wt: 435.6 g/mol
InChI Key: XNIHABSDDLWXQD-UHFFFAOYSA-N
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Description

1-[(11-Bromoundecyl)sulfanyl]dodecane is an organic compound with the molecular formula C23H47BrS It is a brominated alkyl sulfide, characterized by a long carbon chain with a bromine atom at one end and a sulfanyl group linking two alkyl chains

Preparation Methods

Synthetic Routes and Reaction Conditions

1-[(11-Bromoundecyl)sulfanyl]dodecane can be synthesized through a multi-step process involving the reaction of 1-bromoundecane with dodecanethiol. The reaction typically proceeds under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or toluene, and the product is purified through distillation or recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using large-scale distillation or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

1-[(11-Bromoundecyl)sulfanyl]dodecane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to the corresponding alkane using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in organic solvents.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.

    Reduction: Lithium aluminum hydride in ether or tetrahydrofuran.

Major Products Formed

    Nucleophilic Substitution: Various substituted alkyl sulfides.

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alkanes.

Scientific Research Applications

1-[(11-Bromoundecyl)sulfanyl]dodecane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(11-Bromoundecyl)sulfanyl]dodecane involves its ability to undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles. This property makes it a versatile intermediate in organic synthesis. The sulfanyl group can also participate in redox reactions, further expanding its utility in chemical transformations .

Comparison with Similar Compounds

Similar Compounds

    1-Bromododecane: Similar in structure but lacks the sulfanyl group.

    Dodecanethiol: Contains the sulfanyl group but lacks the bromine atom.

    1-Bromohexadecane: Longer carbon chain but similar functional groups.

Uniqueness

1-[(11-Bromoundecyl)sulfanyl]dodecane is unique due to the presence of both a bromine atom and a sulfanyl group, which allows it to participate in a wider range of chemical reactions compared to its analogs. This dual functionality makes it particularly valuable in organic synthesis and material science .

Properties

CAS No.

361484-08-4

Molecular Formula

C23H47BrS

Molecular Weight

435.6 g/mol

IUPAC Name

1-(11-bromoundecylsulfanyl)dodecane

InChI

InChI=1S/C23H47BrS/c1-2-3-4-5-6-7-10-13-16-19-22-25-23-20-17-14-11-8-9-12-15-18-21-24/h2-23H2,1H3

InChI Key

XNIHABSDDLWXQD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCSCCCCCCCCCCCBr

Origin of Product

United States

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